molecular formula C12H18N2 B2632819 [(2R)-1-benzylpyrrolidin-2-yl]methanamine CAS No. 101540-53-8

[(2R)-1-benzylpyrrolidin-2-yl]methanamine

Cat. No.: B2632819
CAS No.: 101540-53-8
M. Wt: 190.29
InChI Key: OEYAFMGVIFWPQI-GFCCVEGCSA-N
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Description

[(2R)-1-benzylpyrrolidin-2-yl]methanamine is a chiral amine compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a benzyl group attached to the pyrrolidine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-benzylpyrrolidin-2-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.

    Formation of Intermediate: The pyrrolidine is reacted with benzyl chloride under basic conditions to form the intermediate benzylpyrrolidine.

    Reductive Amination: The intermediate is then subjected to reductive amination using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. This step introduces the methanamine group to the pyrrolidine ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-benzylpyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

[(2R)-1-benzylpyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [(2R)-1-benzylpyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.

    Benzylamine: Contains a benzyl group attached to an amine, used in the synthesis of pharmaceuticals and agrochemicals.

    N-methylpyrrolidine: A methyl-substituted pyrrolidine, used as a solvent and intermediate in organic synthesis.

Uniqueness

[(2R)-1-benzylpyrrolidin-2-yl]methanamine is unique due to its chiral nature and the presence of both a benzyl group and a methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAFMGVIFWPQI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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